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Compound of Interest |

Compound Name: 6-Chloro-2,9-dimethyl-9H-purine
CAS No.: 40423-36-7
Cat. No.: B3351861

Executive Summary

6-Chloro-2,9-dimethylpurine (CAS: 40423-36-7) is a specialized purine scaffold utilized
primarily as a high-value intermediate in the synthesis of nucleoside analogs, kinase inhibitors,
and antiviral therapeutics.[1][2] Unlike the more common 6-chloropurine, the presence of
methyl groups at the C2 and N9 positions confers unique steric and electronic properties, fixing
the tautomeric state of the imidazole ring and modulating the lipophilicity of the core. This guide
provides a comprehensive technical analysis of its structure, synthesis, reactivity, and
application in drug discovery.[1]

Part 1: Structural Analysis & Physicochemical

Properties
Chemical Identity[3][4]

o |[UPAC Name: 6-Chloro-2,9-dimethyl-9H-purine
e CAS Number: 40423-36-7[2][3]

e Molecular Formula: C

H

CIN
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[4]

e Molecular Weight: 182.61 g/mol [1][3]

¢ SMILES:Cnlcnc2clnc(C)nc2Cl

Structural Architecture

The molecule consists of a fused pyrimidine-imidazole ring system (purine).[1]

e C6-Position (Chlorine): The chlorine atom is the primary reactive center (“warhead").[1] It is
activated for Nucleophilic Aromatic Substitution (S

Ar) due to the electron-deficient nature of the pyrimidine ring.

e C2-Position (Methyl): The methyl group acts as an electron-donating substituent.[1]
Compared to a proton or chlorine at C2, the methyl group slightly deactivates the C6 position
toward nucleophiles but increases the compound's lipophilicity (logP) and metabolic stability.

[1]

e NO9-Position (Methyl): Methylation at N9 locks the purine tautomer.[1] In unsubstituted
purines, the proton migrates between N7 and N9. Fixing this position is critical for defining
the binding mode in enzyme pockets and simplifying NMR spectra.

Physicochemical Data Profile
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Property Value | Description Note

White to off-white crystalline Hygroscopic; store under inert
Appearance .

solid atmosphere.
Melting Point 159-162 °C (Analogous range)  Varies by purity/polymorph.[1]

Soluble in DMSO, DMF,
Solubility Methanol, CHCI Sparingly soluble in water.[1]

Basic nitrogen at N7; N1/N3

pKa ~2.5 (N7 protonation) )
are less basic.[1]
Hydrolysis to 6-hydroxy
Storage -20°C, Desiccated derivative occurs slowly in

moist air.

Part 2: Synthesis & Characterization Protocols
Primary Synthesis Route (N-Alkylation)

The most robust laboratory synthesis involves the methylation of 6-chloro-2-methylpurine.[1]
This reaction produces a mixture of N9 (major) and N7 (minor) isomers, which must be
separated.

Step-by-Step Protocol:

» Reagents: 6-Chloro-2-methylpurine (1.0 eq), Methyl lodide (Mel, 1.2 eq), Potassium
Carbonate (K

CO
, 2.0 eq).

¢ Solvent: Anhydrous DMF (Dimethylformamide).[1]
e Procedure:

o Dissolve 6-chloro-2-methylpurine in DMF under N
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atmosphere.
o Add K
CO
and stir for 15 minutes to deprotonate the imidazole ring.

o Add Mel dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 4-12
hours.

o Monitor: TLC (Ethyl Acetate/Hexane 1:1). N9 isomer typically runs higher (less polar) than
N7.

o Workup: Pour into ice water. Extract with Ethyl Acetate (3x).[5][6] Wash organic layer with
brine, dry over Na

SO
, and concentrate.
e Purification: Flash Column Chromatography (SiO
). Elute with gradient Hexane
50% EtOAc/Hexane.
o Yield: ~60-75% (N9 isomer).[1]

Alternative Route (De Novo Cyclization)

For large-scale manufacturing where isomer separation is costly, the Traube Synthesis is
preferred. This builds the imidazole ring after the pyrimidine is formed, ensuring 100%
regioselectivity for N9.

e Precursor: 2-Methyl-4-chloro-5-nitro-6-aminopyrimidine.
e Mechanism: Reduction of nitro group

Diamine
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Cyclization with Triethyl Orthoformate
Product.
Spectroscopic Characterization (Diagnostic Signals)[1]
e HNMR (400 MHz, DMSO-d
):
o 8.45 ppm (s, 1H, H-8): Characteristic deshielded singlet of the imidazole ring.[1]
o 3.85 ppm (s, 3H, N9-CH
). Sharp singlet, diagnostic of N-methylation.
o 2.65 ppm (s, 3H, C2-CH
). Upfield singlet.
e C NMR (100 MHz, DMSO-d
):
o Peaks at ~160 (C2), ~152 (C4), ~150 (C6), ~145 (C8), ~130 (C5).
e Mass Spectrometry (ESI+):
o [M+H]

= 183.03 (Characteristic 3:1 isotopic pattern for CI).

Part 3: Reactivity & Functionalization Map

The utility of 6-Chloro-2,9-dimethylpurine lies in its predictable reactivity profile. The logical flow
of derivatization is visualized below.
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Figure 1: Functionalization logic for the 6-Chloro-2,9-dimethylpurine scaffold. The C6-Chlorine
Is the primary point of diversity, while C8-H allows for late-stage elaboration.

Nucleophilic Aromatic Substitution (S Ar)
The C6-Cl bond is labile.[1]

* Reaction with Amines: Reacting with benzylamines or anilines yields N6-substituted
adenines. This is the classic route to CDK and adenosine receptor antagonists.

o Conditions: Amine (1.1 eq), Ethanol or n-Butanol, Reflux, 2—6 hrs.[1]
+ Reaction with Alkoxides: Generates 6-alkoxypurines.
o Conditions: NaH + Alcohol, THF, 0°C

RT.

C-H Activation at C8

Recent advances allow for direct functionalization of the C8 position without pre-halogenation.

o Direct Arylation: Pd(OAc)
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catalyzed coupling with aryl iodides allows for the expansion of the scaffold, creating
"privileged structures" for kinase selectivity.[1]

Part 4: Applications in Drug Discovery|[8]
Kinase Inhibitor Scaffolds

The 2,9-dimethyl substitution pattern is often chosen to improve selectivity.

o Selectivity Filter: The C2-Methyl group creates a steric clash in kinases that have a bulky
"gatekeeper"” residue, potentially improving selectivity for kinases with smaller gatekeepers.

o Solubility: The N9-Methyl eliminates the H-bond donor capability of the imidazole NH, which
can improve membrane permeability (CNS penetration).[1]

Nucleoside Analogs

While natural nucleosides have a ribose sugar at N9, acyclic nucleoside phosphonates (like
Adefovir) often use alkyl linkers. 6-Chloro-2,9-dimethylpurine serves as a model system to
study the electronic influence of the purine base on the stability of these linkers.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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